
Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester is a chemical compound with the molecular formula C10H13NOS. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is characterized by the presence of a carbamothioic acid group attached to a 2-methylphenyl ring, with an S-ethyl ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, (2-methylphenyl)-, S-ethyl ester typically involves the reaction of 2-methylphenyl isothiocyanate with ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:
2-methylphenyl isothiocyanate+ethanol→Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production.
化学反应分析
Types of Reactions
Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学研究应用
Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of carbamothioic acid, (2-methylphenyl)-, S-ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with enzymes or other proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
- Carbamothioic acid, (2-methylphenyl)-, S-methyl ester
- Carbamothioic acid, (2-methylphenyl)-, S-propyl ester
- Carbamothioic acid, (2-methylphenyl)-, S-butyl ester
Uniqueness
Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to its analogs, the S-ethyl ester group provides a balance between reactivity and stability, making it suitable for various applications in research and industry.
属性
CAS 编号 |
56265-09-9 |
|---|---|
分子式 |
C10H13NOS |
分子量 |
195.28 g/mol |
IUPAC 名称 |
S-ethyl N-(2-methylphenyl)carbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-3-13-10(12)11-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI 键 |
GASUYEPBLTXVIL-UHFFFAOYSA-N |
规范 SMILES |
CCSC(=O)NC1=CC=CC=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


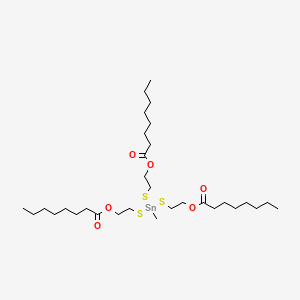
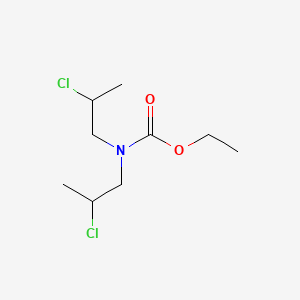
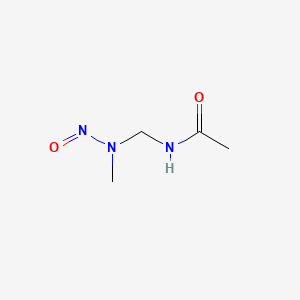
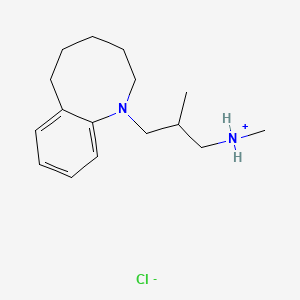
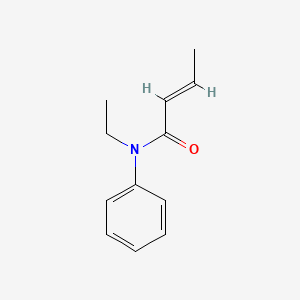
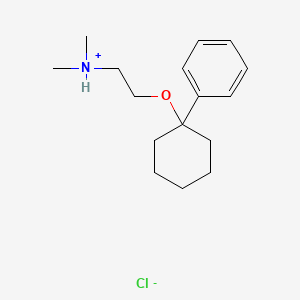
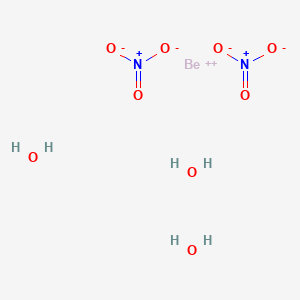
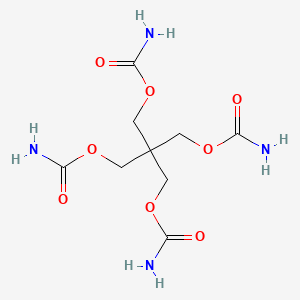
![3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde](/img/structure/B13755395.png)

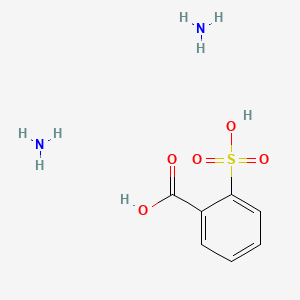
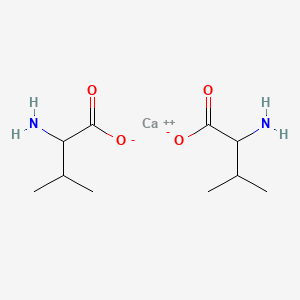

![N-[(3R)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13755429.png)
